
lithium;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium phenol, a compound formed by the combination of lithium and phenol, is an organometallic compound with significant applications in various fields of chemistry and industry. Phenol, also known as carbolic acid, is an aromatic organic compound with the molecular formula C6H5OH. When combined with lithium, it forms lithium phenoxide, which is used in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
-
From Phenol and Lithium Metal: : One common method to prepare lithium phenol is by reacting phenol with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as: [ \text{C}_6\text{H}_5\text{OH} + \text{Li} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \frac{1}{2}\text{H}_2 ] This reaction is exothermic and should be conducted under controlled conditions to avoid any hazards.
-
From Phenol and Lithium Hydride: : Another method involves the reaction of phenol with lithium hydride. This reaction also produces lithium phenoxide and hydrogen gas: [ \text{C}_6\text{H}_5\text{OH} + \text{LiH} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \text{H}_2 ]
Industrial Production Methods
Industrial production of lithium phenol typically involves large-scale reactions using phenol and lithium compounds. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the purity of the final product. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and ensure high yields.
化学反応の分析
Types of Reactions
Oxidation: Lithium phenol can undergo oxidation reactions to form quinones. For example, oxidation with reagents like potassium permanganate or chromium trioxide can convert lithium phenoxide to benzoquinone.
Reduction: Reduction reactions can convert lithium phenol back to phenol. Common reducing agents include lithium aluminum hydride.
Substitution: Lithium phenol can participate in nucleophilic aromatic substitution reactions. For instance, it can react with alkyl halides to form alkylated phenols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
Oxidation: Benzoquinone.
Reduction: Phenol.
Substitution: Alkylated phenols, acylated phenols.
科学的研究の応用
Lithium phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: Lithium phenol derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of lithium phenol compounds in drug development, particularly for their potential neuroprotective effects.
Industry: Lithium phenol is used in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.
作用機序
The mechanism of action of lithium phenol involves its ability to act as a nucleophile in various chemical reactions. The lithium ion stabilizes the phenoxide ion, making it more reactive towards electrophiles. This increased reactivity allows lithium phenol to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
Sodium Phenol: Similar to lithium phenol, sodium phenol is formed by the reaction of phenol with sodium. It is less reactive than lithium phenol due to the larger ionic radius of sodium.
Potassium Phenol: Formed by the reaction of phenol with potassium, it is also less reactive than lithium phenol but is used in similar applications.
Uniqueness
Lithium phenol is unique due to the small size and high charge density of the lithium ion, which makes it more reactive and efficient in various chemical reactions compared to its sodium and potassium counterparts. This increased reactivity makes lithium phenol a valuable reagent in organic synthesis and industrial applications.
特性
CAS番号 |
148483-89-0 |
|---|---|
分子式 |
C6H6LiO+ |
分子量 |
101.1 g/mol |
IUPAC名 |
lithium;phenol |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1 |
InChIキー |
XAVQZBGEXVFCJI-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


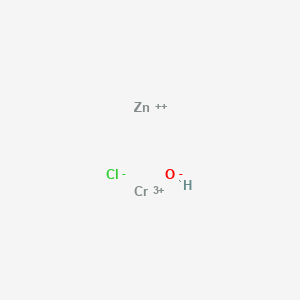
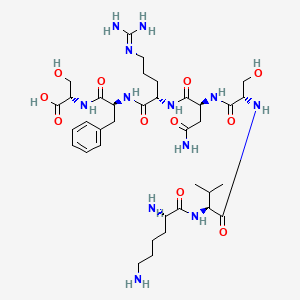
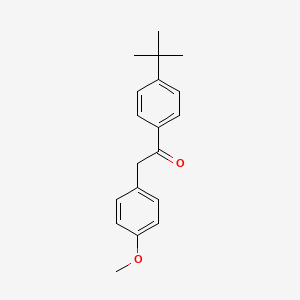
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
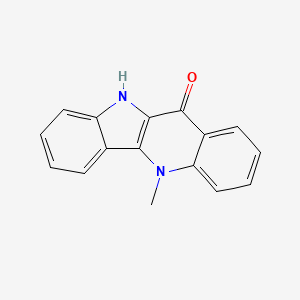
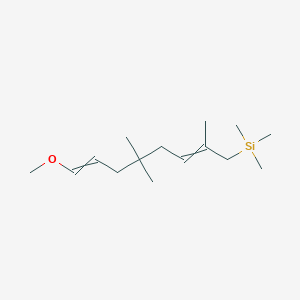
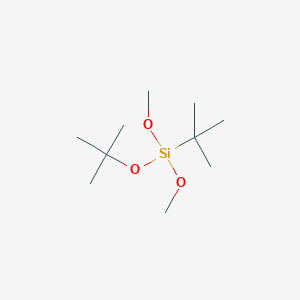

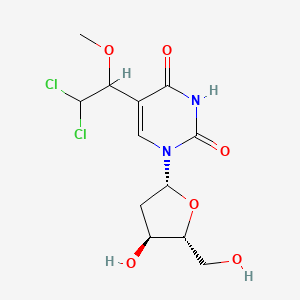
![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
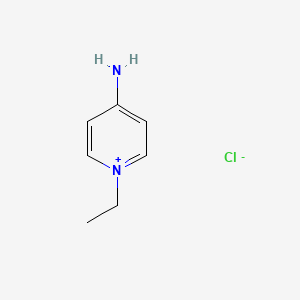
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
